2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
Brand Name: Vulcanchem
CAS No.: 103195-85-3
VCID: VC20817233
InChI: InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3
SMILES: CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O
Molecular Formula: C14H17NO4S2
Molecular Weight: 327.4 g/mol

2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine

CAS No.: 103195-85-3

Cat. No.: VC20817233

Molecular Formula: C14H17NO4S2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine - 103195-85-3

Specification

CAS No. 103195-85-3
Molecular Formula C14H17NO4S2
Molecular Weight 327.4 g/mol
IUPAC Name S-[2-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate
Standard InChI InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3
Standard InChI Key NDRCGGAIKQESQF-UHFFFAOYSA-N
SMILES CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O
Canonical SMILES CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator